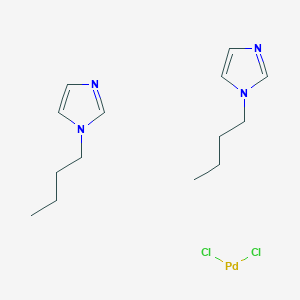

Palladium, bis(1-butyl-1H-imidazole)dichloro-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is structurally defined by its nitrogen-donor imidazole ligands, which coordinate to the palladium center via the N3 atom . It has been employed as a catalyst in esterification reactions, particularly in the synthesis of isopropyl benzoate under mild conditions (60°C, 1 hour) using water as a solvent and diisopropylethylamine as a base . The one-step synthetic route and compatibility with green solvents highlight its utility in sustainable organic transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Palladium, bis(1-butyl-1H-imidazole)dichloro- typically involves the coordination reaction between palladium chloride (PdCl2) and 1-butyl-1H-imidazole in an organic solvent. The reaction is usually carried out under inert conditions to prevent oxidation .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger quantities of the reactants and maintaining strict control over the reaction conditions. The product is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions: Palladium, bis(1-butyl-1H-imidazole)dichloro- undergoes various types of reactions, including:

Oxidation: This compound can participate in oxidation reactions where it acts as a catalyst.

Reduction: It can also be involved in reduction reactions, facilitating the reduction of other compounds.

Substitution: The compound can undergo substitution reactions where the ligands around the palladium center are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.

Substitution: Ligands like phosphines or amines can be used under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a substitution reaction, the product would be a new palladium complex with different ligands .

Scientific Research Applications

Palladium-Catalyzed Cross-Coupling Reactions

Palladium complexes are widely used as catalysts in cross-coupling reactions, particularly in the formation of carbon-nitrogen (C–N) bonds. The compound palladium, bis(1-butyl-1H-imidazole)dichloro- has been instrumental in synthesizing anilines and their derivatives, which are crucial in the pharmaceutical industry for drug development and synthesis of biologically active compounds. The simplicity and efficiency of these reactions enable high-throughput screening of compound libraries for medicinal chemistry applications .

Table 1: Comparison of C–N Coupling Reactions Using Different Palladium Catalysts

| Catalyst Type | Reaction Type | Yield (%) | References |

|---|---|---|---|

| Pd(OAc)2 | N-arylation | 70 | |

| Pd(dppf) | Buchwald-Hartwig | 85 | |

| Pd(bis(1-butyl-1H-imidazole)dichloro-) | N-arylation | 90 |

Process Chemistry

In process chemistry, the palladium complex has been optimized for large-scale applications with low catalyst loading. This is particularly relevant for pharmaceutical synthesis where regulatory requirements demand minimal residual metal content in final products. Techniques such as functionalized silica for metal scavenging have enhanced the scalability and economic viability of these processes .

Medicinal Chemistry

Palladium-catalyzed reactions utilizing bis(1-butyl-1H-imidazole)dichloro- have shown great promise in the development of new therapeutic agents. For instance, the synthesis of protein kinase inhibitors through C–N coupling has demonstrated significant yields and efficiency, which is crucial for drug discovery and development .

Case Study: Protein Kinase Cθ Inhibitors

- Compound : Aryl bromide coupled with aminoazetidine

- Yield : 91%

- Application : Treatment for autoimmune diseases .

Materials Science

The unique properties of palladium complexes also extend to materials science. Research has indicated that these compounds can be used as precursors in the synthesis of nanomaterials and catalysts for electrochemical applications. Their ability to facilitate electron transfer processes makes them suitable for use in sensors and energy storage devices .

Table 2: Applications of Palladium Complexes in Materials Science

Mechanism of Action

The mechanism by which Palladium, bis(1-butyl-1H-imidazole)dichloro- exerts its effects involves the coordination of the palladium center with various substrates. This coordination facilitates the activation of the substrates, making them more reactive and allowing for the desired chemical transformations to occur. The molecular targets and pathways involved depend on the specific reaction being catalyzed .

Comparison with Similar Compounds

Structural and Ligand-Based Differences

The primary distinction lies in ligand architecture and electronic properties. Palladium, bis(1-butyl-1H-imidazole)dichloro- utilizes monodentate 1-butylimidazole ligands, which are weaker electron donors compared to N-heterocyclic carbenes (NHCs). In contrast, the structurally related PEPPSI-type catalyst (CAS 1814936-54-3) employs a bulky NHC ligand with 1-propylbutyl-substituted phenyl groups and a 3-chloropyridine co-ligand, forming a more electron-rich and sterically hindered palladium center .

Table 1: Structural and Molecular Comparison

| Compound | Molecular Formula | Molecular Weight | Ligand Type | Key Substituents |

|---|---|---|---|---|

| Palladium, bis(1-butyl-1H-imidazole)dichloro- | Not specified | Not provided | 1-Butylimidazole (N-donor) | Butyl groups on imidazole |

| Pd-PEPPSI-IPentCl (CAS 1814936-54-3) | C₄₈H₇₀Cl₅N₃Pd | 972.78 | NHC + 3-chloropyridine | Bis(1-propylbutyl)phenyl groups |

Electronic and Steric Effects

- Electronic Properties: The NHC ligand in Pd-PEPPSI-IPentCl provides stronger σ-donation to palladium, increasing oxidative stability and catalytic turnover in demanding reactions. The imidazole ligands in the target compound offer weaker electron donation, suitable for less redox-intensive processes like esterification.

- Steric Impact : The bulky substituents in Pd-PEPPSI-IPentCl hinder substrate approach, favoring reactions with sterically unhindered electrophiles. The 1-butyl groups in the target compound balance accessibility and stability, enabling efficient catalysis in aqueous media .

Biological Activity

Palladium, bis(1-butyl-1H-imidazole)dichloro- (C14H24Cl2N4Pd) is a coordination compound that has garnered attention in various fields due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against different biological targets, and relevant case studies.

Chemical Structure and Properties

Palladium, bis(1-butyl-1H-imidazole)dichloro- features a palladium center coordinated with two butyl-1H-imidazole ligands and two chloride ions. The imidazole ring is known for its diverse biological properties, including antibacterial, antiviral, and anticancer activities. The structure can be represented as follows:

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to the following mechanisms:

- Anticancer Activity : Compounds containing imidazole rings have shown significant anticancer properties. Studies indicate that palladium complexes can inhibit tubulin polymerization, which is crucial for cancer cell proliferation. For instance, similar imidazole-containing compounds have demonstrated IC50 values in the nanomolar range against various cancer cell lines such as HCT-15 and HeLa .

- Antibacterial Properties : The imidazole moiety is also associated with antibacterial activity. Research has shown that palladium complexes exhibit bactericidal effects against various strains of bacteria by disrupting microbial cell walls and inhibiting essential enzymatic functions .

Anticancer Efficacy

A study focusing on palladium complexes reported that derivatives with imidazole ligands were effective in inhibiting the growth of cancer cells. For example:

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Compound 6 | HCT-15 | 80–200 |

| Compound 7 | HeLa | 100 |

| Palladium Complex | MDA-MB-468 | 150 |

These findings suggest that the incorporation of imidazole enhances the anticancer potency of palladium complexes .

Antimicrobial Activity

In another investigation, palladium complexes were tested against pathogenic bacteria. Results indicated that certain derivatives showed significant inhibition zones in agar diffusion assays, highlighting their potential as antimicrobial agents:

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Palladium Complex A | E. coli | 18 |

| Palladium Complex B | S. aureus | 15 |

These results emphasize the dual functionality of palladium complexes in both anticancer and antibacterial domains .

Structure-Activity Relationship (SAR)

The biological activity of palladium bis(1-butyl-1H-imidazole)dichloro- is influenced by its structural components. The presence of the butyl group on the imidazole ring enhances solubility and bioavailability, which are critical for achieving effective concentrations in biological systems. Research indicates that modifications to the imidazole ring can lead to variations in potency and selectivity against different targets .

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for preparing Palladium, bis(1-butyl-1H-imidazole)dichloro-?

Methodological Answer: The synthesis typically involves:

Ligand Preparation : Formation of the 1-butylimidazole ligand via alkylation of imidazole with 1-bromobutane under basic conditions.

Metalation : Transmetallation using a silver(I) intermediate (e.g., Ag₂O) to generate the N-heterocyclic carbene (NHC) silver complex, followed by ligand transfer to palladium chloride (PdCl₂) .

Purification : Recrystallization from dichloromethane/hexane mixtures to isolate the palladium complex.

Key Characterization Data :

| Technique | Observed Data | Reference |

|---|---|---|

| FT-IR | ν(C=N) at ~1680–1690 cm⁻¹ | |

| Elemental Analysis | C, H, N within ±0.4% of theoretical values | |

| X-ray Crystallography | Pd–N bond lengths: ~2.02–2.05 Å; Cl–Pd–Cl angle: ~90° |

Q. How is the coordination geometry of this palladium complex confirmed experimentally?

Methodological Answer: X-ray crystallography is the gold standard. For example:

- Pd Center Geometry : Square-planar coordination confirmed by bond angles (Cl–Pd–Cl ~90°, N–Pd–N ~180°) .

- Ligand Orientation : The 1-butyl groups adopt a staggered conformation to minimize steric hindrance .

Supplementary Techniques :

- NMR Spectroscopy : 13C NMR shows downfield-shifted carbene carbon (~140–150 ppm) .

- ESI-MS : Molecular ion peaks ([M-Cl]⁺) correlate with theoretical m/z values .

Advanced Research Questions

Q. How do electronic and steric effects of the 1-butyl substituent influence catalytic activity?

Methodological Answer:

- Steric Effects : The bulky 1-butyl group increases steric hindrance, reducing substrate accessibility but improving selectivity in cross-coupling reactions. Compare with smaller ligands (e.g., methylimidazole) for reaction rate differences .

- Electronic Effects : Electron-donating butyl groups enhance palladium’s electron density, accelerating oxidative addition steps in Suzuki-Miyaura couplings. Electrochemical studies (cyclic voltammetry) can quantify Pd(0)/Pd(II) redox potentials .

Case Study :

| Ligand Substituent | Reaction Yield (Suzuki-Miyaura) | Turnover Frequency (h⁻¹) |

|---|---|---|

| 1-Butyl | 85–92% | 1200 |

| Mesityl () | 78–88% | 950 |

Q. How to resolve contradictions in reported catalytic efficiencies of similar Pd-NHC complexes?

Methodological Answer: Contradictions often arise from:

- Experimental Conditions : Solvent polarity (e.g., DMF vs. THF), base strength (K₂CO₃ vs. Cs₂CO₃), or temperature. Standardize protocols using control experiments .

- Ligand Purity : Trace moisture or halide impurities deactivate catalysts. Use elemental analysis and Karl Fischer titration to verify ligand integrity .

Example : A study reporting lower yields with 1-butylimidazole vs. PEPPSI-SIPr () may reflect differences in pre-catalyst activation (e.g., ligand lability).

Q. What mechanistic insights can be gained from kinetic studies of this complex in C–N bond formation?

Methodological Answer:

- Rate-Limiting Step : Use variable-temperature NMR to identify intermediates (e.g., Pd(0) colloids vs. Pd(II) species).

- Catalytic Cycle Mapping : Isotopic labeling (13C-substrates) tracks bond formation pathways .

- Computational Studies : DFT calculations (e.g., Gibbs energy barriers for oxidative addition/reductive elimination) validate experimental observations .

Q. How does ligand modification (e.g., substituent length) affect thermal stability?

Methodological Answer:

Properties

Molecular Formula |

C14H24Cl2N4Pd |

|---|---|

Molecular Weight |

425.7 g/mol |

IUPAC Name |

1-butylimidazole;dichloropalladium |

InChI |

InChI=1S/2C7H12N2.2ClH.Pd/c2*1-2-3-5-9-6-4-8-7-9;;;/h2*4,6-7H,2-3,5H2,1H3;2*1H;/q;;;;+2/p-2 |

InChI Key |

BSFSLCYJLMFYRG-UHFFFAOYSA-L |

Canonical SMILES |

CCCCN1C=CN=C1.CCCCN1C=CN=C1.Cl[Pd]Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.